4-(3-methoxybenzoyl)benzoic Acid

Description

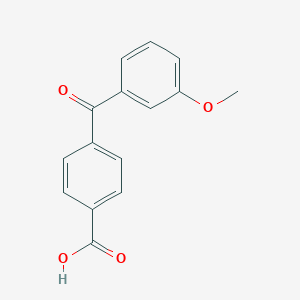

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-methoxybenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-19-13-4-2-3-12(9-13)14(16)10-5-7-11(8-6-10)15(17)18/h2-9H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMCMXNDLBJCBMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434986 | |

| Record name | 4-(3-methoxybenzoyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156727-76-3 | |

| Record name | 4-(3-methoxybenzoyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 4-(3-methoxybenzoyl)benzoic Acid

The creation of the diaryl ketone linkage in this compound is a key synthetic challenge. Several methodologies have been refined to accomplish this transformation effectively.

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a primary method for synthesizing diaryl ketones. google.comwisc.edu This electrophilic aromatic substitution involves the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. google.comjocpr.com In the context of this compound, this could involve the acylation of benzoic acid or its derivatives with 3-methoxybenzoyl chloride, or the acylation of anisole (B1667542) with 4-carboxybenzoyl chloride.

Traditional Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are effective but often required in stoichiometric amounts and can generate significant waste. jocpr.com Modern refinements focus on the use of more environmentally benign and recyclable solid acid catalysts, such as zeolites. jocpr.com For instance, mordenite (B1173385) zeolites have been successfully employed as catalysts for the Friedel-Crafts acylation of anisole, demonstrating the potential for greener synthetic alternatives. jocpr.com The reaction mechanism involves the activation of the acylating agent by the Lewis acid, generating a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. wisc.edu The methoxy (B1213986) group on the benzoyl moiety is an ortho-, para-director, influencing the position of the acylation. wisc.edu

A general representation of the Friedel-Crafts acylation for a related compound is depicted below:

Reaction Scheme:

Anisole + Propionyl Chloride --(FeCl₃)--> 4-Methoxypropiophenone wisc.edu

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Anisole | Propionyl Chloride | FeCl₃ | 4-Methoxypropiophenone |

This table illustrates a typical Friedel-Crafts acylation reaction leading to a substituted ketone, analogous to the synthesis of the core structure of this compound.

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds. These methods offer a powerful alternative to traditional approaches for constructing the diaryl ketone core of this compound. One such strategy is the palladium-catalyzed carbonylation of aryl halides or triflates in the presence of an appropriate coupling partner. researchgate.net

For example, an aryl triflate derived from a substituted phenol (B47542) can react with carbon monoxide and an organometallic reagent (e.g., an organozinc or organoaluminum compound) in the presence of a palladium catalyst to form a ketone. researchgate.netdocumentsdelivered.com This approach provides a versatile route to unsymmetrical diaryl ketones with good functional group tolerance. The catalytic cycle typically involves oxidative addition of the aryl halide/triflate to the Pd(0) complex, followed by CO insertion, transmetalation with the organometallic reagent, and reductive elimination to yield the ketone and regenerate the catalyst. dntb.gov.ua

Recent advancements in this area include the development of highly efficient catalyst systems, such as those based on palladium on carbon (Pd/C), which can be easily recovered and reused. documentsdelivered.com These methods are often conducted under milder conditions than classical methods and can offer superior yields and selectivities. dntb.gov.ua

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and waste reduction. nih.gov The development of one-pot procedures for the synthesis of complex molecules like this compound is an active area of research.

For instance, a one-pot, three-component reaction could potentially be designed, bringing together a benzoic acid precursor, a 3-methoxybenzene derivative, and a carbonyl source under conditions that promote the desired bond formations. nih.govresearchgate.net Such strategies often rely on the careful selection of catalysts and reaction conditions to ensure that the sequential transformations occur in a controlled manner. While a specific one-pot synthesis for this compound is not extensively detailed in the provided search results, the principles of one-pot synthesis are widely applied in the creation of structurally related compounds. nih.govresearchgate.net

While this compound itself is achiral, the introduction of chiral centers during its synthesis or derivatization can lead to stereoisomers. Research into stereoselective synthesis aims to control the formation of these stereoisomers, yielding a single desired enantiomer or diastereomer. This is particularly relevant when the target molecule is intended for biological applications, as different stereoisomers can exhibit vastly different pharmacological activities.

The synthesis of chiral derivatives often involves the use of chiral auxiliaries, catalysts, or starting materials. For example, the palladium-catalyzed carbonylation of a chiral starting material can lead to the formation of a chiral product. researchgate.net While specific research on the stereoselective synthesis of this compound is not prominent in the search results, the principles of asymmetric synthesis are broadly applicable to its potential chiral derivatives. researchgate.net

Derivatization Strategies and Analogue Synthesis

The functional groups of this compound, namely the carboxylic acid and the methoxy group, provide handles for further chemical modification. Derivatization is a key strategy for creating analogues with altered physical, chemical, and biological properties. nih.gov

The carboxylic acid group is a prime site for derivatization, with esterification and amidation being the most common transformations. colostate.edu These reactions proceed via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by an alkoxy or amino group, respectively. msu.edu

Esterification:

Esterification is typically carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. colostate.edu Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an alcohol. colostate.edu The resulting esters often exhibit different solubility and pharmacokinetic profiles compared to the parent carboxylic acid. fishersci.com A variety of esters of benzoic acid derivatives have been synthesized and characterized. nist.govnist.govsigmaaldrich.comchemicalbook.com

Amidation:

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. colostate.edu Similar to esterification, this can be achieved by direct condensation, often requiring high temperatures, or by activating the carboxylic acid, for example, by converting it to an acyl chloride. colostate.edu The resulting amides are generally more stable than the corresponding esters and can participate in hydrogen bonding, which can influence their biological activity.

The following table summarizes common derivatization reactions for carboxylic acids:

| Reaction | Reagents | Product |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amidation | Amine | Amide |

This table outlines the fundamental transformations used to modify the carboxyl group of this compound, leading to a diverse range of analogues.

The synthesis of various benzoylthioureido derivatives, which involves the reaction of a benzoyl isothiocyanate with an amine, further illustrates the versatility of modifying the core structure. nih.gov These derivatives often exhibit interesting biological activities. nih.gov

Modifications of the Methoxy and Benzoyl Moieties

The methoxy and benzoyl groups of benzoyl benzoic acid derivatives are key targets for chemical modification to create analogues with altered properties. A common transformation is the cyclization of methoxyl-substituted benzoyl benzoic acids using strong acids like concentrated sulfuric acid. This process can lead to the formation of anthraquinone (B42736) structures. The reaction conditions, such as temperature and time, significantly influence the outcome, particularly regarding the demethylation of methoxy groups.

| Precursor | Reagents | Conditions | Product | Yield |

| 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoic acid | H₂SO₄ | 50-52 °C, 6 h | Partially demethylated anthraquinones | 83% |

| Partially demethylated anthraquinones | (MeO)₂SO₂, K₂CO₃, 2-butanone | Reflux, 6 h | 1,2,4-trimethoxy-3-methyl-anthraquinone | Not specified |

Synthesis of Thiourea (B124793) and Triazole Hybrids for Enhanced Bioactivity

The carboxylic acid group of this compound is a prime site for derivatization to create hybrid molecules with enhanced biological activities. A prominent strategy involves its conversion into thiourea and triazole derivatives.

The synthesis of benzoylthioureido compounds typically begins with the conversion of the parent benzoic acid into its more reactive acid chloride. This intermediate is then reacted with ammonium (B1175870) thiocyanate (B1210189) to generate a key benzoyl isothiocyanate. The isothiocyanate is a versatile electrophile that readily reacts with nucleophilic amino groups of other molecules, such as 4-aminobenzoic acid or sulfanilamide, to furnish the final thiourea derivatives. nih.gov This modular synthesis allows for the introduction of various substituents on either side of the thiourea linkage, enabling the exploration of structure-activity relationships. nih.gov For example, this method has been used to create a series of 4-[3-(substituted-benzoyl)thioureido]benzoic acids, which were investigated as potential inhibitors of carbonic anhydrase enzymes. nih.gov

Similarly, 1,2,4-triazole (B32235) rings can be synthesized from benzoic acid derivatives. A common method involves the cyclization of a substituted benzoic acid with thiocarbohydrazide (B147625) via a direct fusion method. researchgate.net The resulting 4-amino-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol contains a reactive primary amino group that can be further modified, for instance, by condensation with aldehydes to form Schiff bases, expanding the chemical diversity of the triazole hybrids. researchgate.net These heterocyclic systems are of significant interest due to their wide range of reported pharmacological activities. researchgate.net

| Starting Material | Key Intermediate | Reactant | Product Class |

| Substituted Benzoic Acid | Benzoyl Isothiocyanate | 4-Aminobenzoic Acid | Benzoylthioureido Benzoic Acid |

| Substituted Benzoic Acid | - | Thiocarbohydrazide | 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol |

Incorporation into Polymer Architectures and Conjugates

While specific examples detailing the incorporation of this compound into polymer architectures are not prevalent in the reviewed literature, its structure lends itself to such applications. The carboxylic acid functionality provides a reactive handle for standard polymerization techniques. It can be converted into an acid chloride or activated ester for polycondensation reactions with diols or diamines to form polyesters or polyamides, respectively. The benzophenone (B1666685) moiety within the structure can act as a photo-crosslinker, a property often exploited in polymer chemistry to create robust networks upon exposure to UV light. Furthermore, the entire molecule can be attached as a pendant group to a pre-existing polymer backbone, modifying the polymer's properties.

Derivatives such as 2-(2-Hydroxy-4-methoxybenzoyl)benzoic acid have been used to synthesize new precursors for materials science, specifically by reacting them with Group 4 metal alkoxides. osti.gov This suggests a pathway for creating metal-organic frameworks or hybrid inorganic-organic materials where the benzoyl benzoic acid derivative acts as a functional ligand.

Reaction Mechanisms and Mechanistic Investigations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways.

Kinetic Studies of Reaction Pathways

Kinetic studies provide quantitative data on reaction rates and the factors that influence them. For the core benzoic acid structure, reactions with atmospheric radicals like OH, NO₃, and SO₄⁻ have been investigated. nih.govrsc.org These studies show that OH radical addition to the aromatic ring is a kinetically favored pathway compared to hydrogen abstraction. nih.govrsc.org The total reaction rate constant for OH radicals with benzoic acid in atmospheric water droplets at 298.15 K is reported as 2.35 × 10⁻¹¹ cm³ per molecule per s. nih.govrsc.org

For a related quinone, 4-methoxy ortho benzoquinone, which can be formed from metabolic activation of similar phenolic compounds, pulse radiolysis has been used to determine reaction kinetics. nih.gov The quinone reacts readily with thiols like cysteine and glutathione, with rate constants around 3.1-3.5 x 10⁵ M⁻¹s⁻¹. nih.gov This high reactivity towards thiols suggests that a likely pathway for biological activity or toxicity involves covalent modification of cellular nucleophiles. nih.gov These findings imply that if this compound were transformed into a quinone-like intermediate, its reaction kinetics would likely be dominated by rapid adduction with biological thiols.

| Reactant Pair | Rate Constant (k) | Technique |

| Benzoic Acid + OH radical | 2.35 × 10⁻¹¹ cm³/molecule·s | Calculation |

| 4-methoxy ortho benzoquinone + Cysteine | 3.5 × 10⁵ M⁻¹s⁻¹ | Pulse Radiolysis |

| 4-methoxy ortho benzoquinone + Glutathione | 3.1 × 10⁵ M⁻¹s⁻¹ | Pulse Radiolysis |

Spectroscopic Elucidation of Intermediates

Spectroscopic techniques are indispensable for identifying and characterizing transient species (intermediates) and final products in chemical reactions. In the synthesis of thiourea derivatives, FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry are routinely used to confirm the structure of the final products. researchgate.net For example, in the characterization of 4-[3-(3,4-Dichlorobenzoyl)thioureido]benzoic acid, IR spectroscopy shows characteristic bands for N-H, C=O, and C=S groups, while ¹H NMR confirms the presence of aromatic and exchangeable N-H and O-H protons. nih.gov

In mechanistic studies, spectroscopy can provide evidence for proposed intermediates. For instance, the study of related benzoylthiourea (B1224501) compounds suggests the existence of a tautomeric equilibrium involving a proton shift between the sulfur and nitrogen atoms (thione-thiol tautomerism). researchgate.net This can sometimes be detected by specific spectroscopic signatures, such as a weak S-H stretching band in the infrared spectrum. researchgate.net The characterization of reaction products, such as the various isomers formed during the cyclization of methoxy-substituted benzoyl benzoic acids, relies heavily on spectroscopic data to distinguish between closely related structures. chemspider.com Similarly, crystallographic and spectroscopic analysis of related nitro-trifluoromethyl benzoic acid isomers reveals how substituent positions dictate molecular conformation, which in turn influences intermolecular interactions like hydrogen bonding. researchgate.net

| Technique | Application | Findings |

| FT-IR | Functional group identification | Confirms presence of C=O, N-H, C=S in thiourea derivatives. nih.gov |

| ¹H & ¹³C NMR | Structural elucidation | Determines the carbon-hydrogen framework of synthesized molecules. nih.govresearchgate.net |

| Mass Spectrometry | Molecular weight determination | Confirms the mass of the target compound. researchgate.net |

| X-ray Crystallography | 3D structure determination | Elucidates bond lengths, angles, and intermolecular interactions. researchgate.netresearchgate.net |

Medicinal Chemistry and Pharmacological Investigations

Exploration of Biological Activities

The exploration of the biological activities of 4-(3-methoxybenzoyl)benzoic acid and its analogs has primarily focused on their potential as antimicrobial and anti-inflammatory agents. The unique structural arrangement, featuring a benzoic acid moiety linked to a methoxy-substituted benzoyl group, provides a scaffold that has been investigated for its interaction with various biological targets.

The antimicrobial properties of benzoic acid and its derivatives are well-documented, with their activity influenced by factors such as pH and the nature of substituents on the benzene (B151609) ring. nih.govresearchgate.net The mechanism of action is generally attributed to the disruption of the microbial cell membrane and the inhibition of essential enzymes. researchgate.net

Studies on various benzoic acid derivatives have demonstrated a broad spectrum of antibacterial activity. nih.gov The presence of a methoxy (B1213986) group can modulate this activity. For instance, some studies suggest that methoxy derivatives of benzoic acid can exhibit significant antibacterial effects. nih.gov However, the position of the substituent is crucial, as it can influence the compound's lipophilicity and its ability to penetrate the bacterial cell wall. nih.gov

Table 1: General Antibacterial Activity of Benzoic Acid Derivatives (Illustrative)

| Bacterial Strain | Type | General Activity of Benzoic Acid Derivatives |

| Staphylococcus aureus | Gram-Positive | Moderate to High |

| Streptococcus pneumoniae | Gram-Positive | Moderate to High |

| Escherichia coli | Gram-Negative | Variable |

| Pseudomonas aeruginosa | Gram-Negative | Often Resistant |

Note: This table represents a general overview for benzoic acid derivatives and is not specific to this compound due to a lack of direct studies.

Benzoic acid and its derivatives are also known for their antifungal properties and are commonly used as preservatives in food and pharmaceutical products. globalresearchonline.net The antifungal action is often dependent on the pH of the medium, with the undissociated form of the acid being more effective at penetrating the fungal cell membrane. nih.gov

Investigations into benzoic acid derivatives have revealed their potential to inhibit the growth of various fungal species. globalresearchonline.net The presence of substituents on the benzoic acid ring can significantly impact the antifungal efficacy. While direct studies on this compound are scarce, related compounds have been evaluated for their ability to inhibit fungal growth.

Table 2: General Antifungal Activity of Benzoic Acid Derivatives (Illustrative)

| Fungal Strain | General Activity of Benzoic Acid Derivatives |

| Candida albicans | Moderate |

| Aspergillus niger | Moderate |

Note: This table provides a general summary for benzoic acid derivatives and is not specific to this compound due to limited direct research.

Benzoic acid derivatives have been investigated for their anti-inflammatory effects, with many non-steroidal anti-inflammatory drugs (NSAIDs) containing a carboxylic acid functional group. iomcworld.com The anti-inflammatory action is often mediated through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX). iomcworld.com

Various in vitro and in vivo models are employed to assess the anti-inflammatory potential of chemical compounds. In vitro assays often involve measuring the inhibition of pro-inflammatory enzymes or the reduction of inflammatory mediators in cell cultures. nih.gov In vivo models, such as carrageenan-induced paw edema in rats, are used to evaluate the anti-inflammatory effect in a living organism. nih.gov

While specific studies utilizing these models for this compound are not widely reported, research on related benzoic acid derivatives has demonstrated their potential to reduce inflammation in such experimental setups. nih.gov For instance, derivatives of 2-(3-benzoylphenyl)propanoic acid have shown potent anti-inflammatory activity in the rat paw edema model. researchgate.net

A primary mechanism by which many acidic NSAIDs exert their anti-inflammatory effect is through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. iomcworld.com There are two main isoforms, COX-1 and COX-2, with COX-2 being predominantly induced during inflammation.

The structural features of this compound, particularly the presence of the carboxylic acid group, suggest that it could potentially interact with the active site of COX enzymes. Structure-activity relationship studies on other benzoic acid derivatives have shown that the nature and position of substituents on the aromatic rings can influence the potency and selectivity of COX inhibition. iomcworld.com However, without direct experimental data, the specific COX inhibitory activity of this compound remains speculative.

Anticancer Potential and Cell Survival Pathway Modulation

The compound this compound and its derivatives have been the subject of research regarding their potential as anticancer agents. These investigations have focused on their ability to modulate cell survival pathways, inhibit cancer cell growth, and induce programmed cell death.

Research has demonstrated that derivatives of this compound can suppress the proliferation of various cancer cell lines. For instance, a derivative known as 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME) has been shown to inhibit the growth of human and mouse prostate cancer cells. nih.govnih.gov This inhibition is associated with the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. nih.govnih.gov Morphological changes consistent with apoptosis, such as a granular appearance of cells, have been observed following treatment with HMBME. nih.gov

Similarly, another related compound, 4-(3,4,5-Trimethoxyphenoxy) benzoic acid, and its derivatives have shown significant anti-proliferative and cytotoxic effects against breast cancer cell lines, including MCF-7 and MDA-MB-468. nih.gov These compounds were found to induce cell-cycle arrest at the G2/M phase and trigger apoptosis, as evidenced by increased caspase-3 activity. nih.gov The ability of these compounds to reduce the colony-forming capacity of cancer cells further underscores their potential to inhibit cancer progression. nih.gov

Studies on various cancer cell lines, including prostate, cervical, liver, colon, bone, pharyngeal, and lung cancers, have explored the cytotoxic effects of benzoic acid and its derivatives. dergipark.org.tr The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a compound required to inhibit 50% of cell growth, have been determined for benzoic acid across these cell lines, highlighting its potential as a broad-spectrum anticancer agent. dergipark.org.tr

A key mechanism underlying the anticancer effects of this compound derivatives is the targeting of specific cell signaling pathways that are crucial for cancer cell survival and proliferation. The Akt/NFκB pathway is one such critical signaling cascade that is often overactive in various cancers, including prostate cancer. nih.govnih.gov

The derivative 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME) has been specifically developed to target this pathway. nih.govnih.gov Research has shown that HMBME can reduce the levels of the activated form of Akt (phosphorylated Akt) and inhibit its kinase activity. nih.govnih.gov This, in turn, leads to a significant reduction in the transcriptional and DNA-binding activities of NFκB, a key downstream effector of Akt that promotes cell survival. nih.govnih.gov The direct role of Akt signaling in the effects of HMBME was demonstrated by the reversal of growth inhibition and apoptosis when a constitutively active form of Akt was overexpressed. nih.govnih.gov

Similarly, the Akt/ERK signaling pathway has been identified as a target for other related compounds. For example, 4-Methoxydalbergione has been shown to inhibit the growth of bladder cancer cells by inducing autophagy and inhibiting the phosphorylation of both Akt and ERK. frontiersin.org The activation of Akt and ERK is known to be vital for tumor growth and resistance to anticancer drugs. frontiersin.org The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, is frequently dysregulated in human tumors and represents a key target for therapeutic intervention. eurekaselect.comnih.gov

The anticancer activity of benzoic acid derivatives is influenced by their chemical structure, particularly the nature and position of substituents on the benzene ring. This relationship between structure and activity (SAR) is a critical aspect of medicinal chemistry for designing more potent and selective anticancer agents.

For instance, studies on brartemicin derivatives, which share a benzoic acid moiety, have shown that the anti-invasive activity against colon cancer cells is affected by the substitution pattern. A 2,6-difluoro-substituted analogue retained anti-invasive properties, whereas a 4-fluoro group coupled with a 3-methoxy group resulted in a loss of this activity. nih.gov This suggests that the interplay between different functional groups can significantly impact the biological effect. nih.gov

The importance of the methoxy group in the antimetastatic activity of some anticancer compounds has also been noted. nih.gov In another study, the presence of three methoxy groups on an EF24 analogue resulted in greater cytotoxicity against lung cancer cell lines compared to the parent compound. nih.gov

Furthermore, research on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives has led to the identification of potent and selective inhibitors of 12-lipoxygenase, an enzyme implicated in cancer and other diseases. nih.gov This highlights how modifications to the core structure can lead to compounds with specific and enhanced biological activities.

Urease Inhibition Activity and Therapeutic Implications

Derivatives of this compound have been investigated for their ability to inhibit urease, an enzyme that plays a crucial role in the survival and pathogenesis of certain bacteria, most notably Helicobacter pylori. nih.gov Urease catalyzes the hydrolysis of urea (B33335) to ammonia, which neutralizes the acidic environment of the stomach, allowing H. pylori to colonize the gastric mucosa and cause infections that can lead to gastritis, peptic ulcers, and even gastric cancer. nih.govnih.gov

Inhibition of urease is therefore a promising therapeutic strategy to combat H. pylori infections. nih.govnih.gov A number of 4-hydroxy-3-methoxy benzoic acid (vanillic acid) derivatives have been synthesized and evaluated for their urease inhibitory activity against jack bean urease. rjptonline.org Several of these compounds demonstrated significant inhibitory potential, with IC50 values comparable to the standard urease inhibitor, thiourea (B124793). rjptonline.org

The therapeutic implication of urease inhibition is that it could be used as an adjuvant therapy alongside antibiotics to enhance the eradication of H. pylori. nih.govnih.gov By making the bacteria more susceptible to the acidic gastric environment and to antibiotics, urease inhibitors could help overcome issues of antibiotic resistance and reduce the side effects associated with high antibiotic doses. nih.gov While several classes of compounds have been studied as urease inhibitors, including hydroxamic acids and phosphoramidates, the development of new, effective, and non-toxic inhibitors remains an active area of research. nih.govresearchgate.net

Table 1: Urease Inhibition by 4-hydroxy-3-methoxy benzoic acid Derivatives

| Compound | IC50 (µg/mL) |

|---|---|

| 3 | 33.52 |

| 14 | 32.41 |

| 17 | 30.06 |

| Thiourea (Standard) | 33.50 |

Data sourced from Sharma et al., 2020 rjptonline.org

α-Amylase Inhibition Studies

α-Amylase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of starch into smaller sugars. mdpi.com Inhibiting this enzyme can slow down carbohydrate digestion and absorption, which is a therapeutic approach for managing postprandial hyperglycemia (a sharp rise in blood sugar after a meal) in individuals with type 2 diabetes and other metabolic disorders. mdpi.com

Benzoic acid and its derivatives have been studied for their potential to inhibit α-amylase. mdpi.comnih.gov The inhibitory activity of these compounds is dependent on the nature and position of substituents on the benzene ring. mdpi.comnih.gov A study investigating the structure-activity relationship of 17 phenolic acids with a benzoic acid core found that the presence of a hydroxyl group at the 2-position of the benzene ring had a strong positive effect on α-amylase inhibitory activity. mdpi.comnih.gov Conversely, methoxylation at the 2-position or hydroxylation at the 5-position had a negative effect. mdpi.comnih.gov

The IC50 value for 4-hydroxy-3-methoxybenzoic acid against α-amylase has been reported, indicating its potential as an inhibitor. mdpi.com Molecular docking studies suggest that hydrogen bonding and hydrophobic interactions are the primary forces involved in the binding of these inhibitors to the active site of α-amylase. mdpi.comnih.gov The development of novel α-amylase inhibitors from natural and synthetic sources continues to be an area of interest for the management of type 2 diabetes. nih.govresearchgate.net

Table 2: α-Amylase Inhibitory Activity of Selected Benzoic Acid Derivatives

| Compound | IC50 (mM) |

|---|---|

| 2,3,4-trihydroxybenzoic acid | 17.30 ± 0.73 |

| 4-methylbenzoic acid | 52.35 ± 3.31 |

Data sourced from a study on the structure-activity relationship of benzoic acid derivatives. mdpi.com

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govunifi.it They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer. nih.govunifi.it

Derivatives of benzoic acid have been explored as inhibitors of various carbonic anhydrase isoforms. For instance, a series of 4-[3-(substituted-benzoyl)thioureido]benzoic acid derivatives have been synthesized and evaluated for their inhibitory activity against four human CA isoforms (hCA I, hCA II, hCA IV, and hCA VII). The inhibitory activity was found to be highly dependent on the nature of the zinc-binding group (ZBG). nih.gov While derivatives with a sulphamoyl group were potent inhibitors, those with a carboxylic acid group were less effective. nih.gov

Other studies have focused on benzenesulfonamide (B165840) derivatives, which are a well-known class of CA inhibitors. unifi.itnih.govmdpi.com For example, 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides have been synthesized and shown to be selective inhibitors of CA VII, an isoform implicated in neuropathic pain. unifi.it Similarly, 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides have demonstrated strong topical antiglaucoma properties by inhibiting CA II and CA IV, the isoforms involved in aqueous humor secretion in the eye. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME) |

| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid |

| 4-Methoxydalbergione |

| Brartemicin |

| 4-hydroxy-3-methoxy benzoic acid (vanillic acid) |

| Thiourea |

| 2,3,4-trihydroxybenzoic acid |

| 4-methylbenzoic acid |

| 4-[3-(substituted-benzoyl)thioureido]benzoic acid |

| 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides |

| 4-sulfamoyl-benzenecarboxamides |

| 4-chloro-3-sulfamoyl-benzenecarboxamides |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide |

| EF24 |

| Acetazolamide |

| Amoxicillin |

| Cisplatin |

| Curcumin |

| Dorzolamide |

Trypanocidal Activity and Trans-Sialidase Inhibition

The enzyme trans-sialidase, found on the surface of the parasite Trypanosoma cruzi, is a critical virulence factor and a key target in the development of new treatments for Chagas disease. nih.gov This enzyme plays a pivotal role by transferring sialic acid from host cells to the parasite's surface, which helps the parasite to invade host cells and evade the immune system. nih.govbeilstein-journals.org

While extensive research has been conducted on various benzoic acid derivatives for their potential as trypanocidal agents and trans-sialidase inhibitors, specific studies on this compound are not prominently featured in the available literature. nih.govsigmaaldrich.comomicsdi.org However, the broader class of benzoic acid derivatives has shown promise. For instance, certain compounds with a para-aminobenzoic acid structure have demonstrated potent trypanocidal activity, in some cases exceeding that of current drugs like benznidazole (B1666585) and nifurtimox. nih.govomicsdi.org

Research into related compounds, such as 4-amino-3-nitrobenzoic acid, has identified potent inhibition of the trans-sialidase enzyme. researchgate.net Interestingly, studies on various benzoic acid derivatives have sometimes found no direct correlation between the level of trypanocidal activity and the degree of trans-sialidase inhibition, suggesting that these compounds may act through multiple mechanisms of action against the parasite. nih.govresearchgate.net The investigation into sialic acid derivatives linked to a 1,2,3-triazole structure showed minimal inhibition of Trypanosoma cruzi trans-sialidase, further highlighting the chemical specificity required for effective inhibition. beilstein-journals.org

Given the activity of its chemical neighbors, this compound is a compound of interest, but further specific testing is required to determine its efficacy against T. cruzi and its inhibitory effect on trans-sialidase.

Structure-Activity Relationship (SAR) Studies

The biological activity of a molecule is intrinsically linked to its chemical structure. For benzophenone (B1666685) derivatives like this compound, key structural features such as the position of substituents and the presence of specific functional groups are critical determinants of their pharmacological effects.

Impact of Substituent Position and Electronic Effects on Bioactivity

The arrangement of substituents on the aromatic rings of benzophenone and benzoic acid derivatives significantly influences their bioactivity. Studies on related phenolic acids have shown that the nature of the carboxylic acid side chain affects antioxidant activity; for example, a -CH2COOH group can enhance free radical scavenging ability more than a -COOH group due to its electron-donating properties. nih.gov

The position of a methoxy group is also crucial. In studies of ferulic acid and its isomers, the antioxidant strength was found to depend on the relative positions of the hydroxyl and methoxyl groups on the ring. mdpi.com Similarly, research on phenolic acids indicates that methoxy groups generally enhance antiradical activity. nih.govmdpi.com While direct SAR data for this compound is scarce, these findings in analogous compounds underscore that its specific isomeric form—with the methoxy group at the meta-position of the benzoyl ring—is expected to produce a distinct bioactivity profile compared to its ortho- or para-methoxy isomers.

Influence of Methoxy Group on Receptor Binding and Lipophilicity

The methoxy group (-OCH3) can significantly modulate a molecule's properties, affecting how it interacts with biological targets and its ability to traverse cellular membranes. Lipophilicity, a measure of how well a compound dissolves in fats and lipids, is a critical factor for drug absorption and distribution. sygnaturediscovery.com

Conformation-Activity Relationships

The three-dimensional shape, or conformation, of a molecule is a critical factor in its ability to bind to a biological receptor. The benzophenone scaffold, with its central carbonyl linker, allows for rotational freedom between the two phenyl rings. The specific preferred conformation can influence how well the molecule fits into the binding site of a target protein.

While a detailed conformational analysis of this compound is not available in the reviewed literature, the principles of conformational effects are well-established for similar structures. The energetic barriers to rotation and the preferred dihedral angles between the rings will be influenced by substituents. The presence of the methoxy group at the meta-position, as well as the carboxylic acid at the para-position, will dictate the molecule's spatial arrangement and, consequently, its interaction with pharmacological targets.

Pharmacokinetic and Pharmacodynamic Considerations

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies

In vitro ADME studies are fundamental in drug discovery for predicting a compound's behavior in a living organism. sygnaturediscovery.comvectorb2b.com These laboratory-based assays evaluate a drug candidate's properties related to absorption, distribution, metabolism, and excretion, which are crucial for determining its potential bioavailability and metabolic fate. sygnaturediscovery.comnih.gov

Key in vitro ADME assays include:

Solubility: Determines how well a compound dissolves in aqueous solutions, impacting its absorption. sygnaturediscovery.com

Permeability: Assesses the ability of a compound to pass through biological membranes, often using models like Caco-2 cell assays. mdpi.com

Metabolic Stability: Evaluates how quickly the compound is broken down by metabolic enzymes, typically using liver microsomes or hepatocytes. sygnaturediscovery.commdpi.com

Plasma Stability: Measures the compound's stability in blood plasma to ensure it remains intact long enough to exert its effect. sygnaturediscovery.com

Currently, there is no publicly available data from specific in vitro ADME studies conducted on this compound. Such studies would be essential to profile its drug-like properties and predict its pharmacokinetic behavior, guiding any further development. vectorb2b.comnih.gov

Bioavailability and Systemic Exposure Investigations

Comprehensive pharmacokinetic data derived from in vivo studies specifically for this compound are not extensively available in publicly accessible scientific literature. However, the systemic exposure and bioavailability of this compound can be inferred to some extent by examining the known pharmacokinetic profiles of its structural parent, benzoic acid, and related benzoyl-containing molecules.

Investigations into benzoic acid have shown that it is generally absorbed rapidly and extensively following oral administration. In humans, peak plasma concentrations of benzoic acid are typically reached within one to two hours of ingestion. The bioavailability of benzoic acid has been reported to be high; for instance, a study in channel catfish demonstrated a bioavailability of 95%. Once absorbed, benzoic acid is known to be metabolized in the liver, primarily through conjugation with glycine (B1666218) to form hippuric acid, which is then efficiently cleared by the kidneys.

The metabolic fate of this compound is anticipated to involve pathways common to substituted benzoic acids. The methoxy group may be subject to O-demethylation, and the ketone could undergo reduction, processes observed in the metabolism of other methoxybenzoyl derivatives. These metabolic transformations would yield more polar metabolites that are more readily excreted.

To definitively characterize the bioavailability and systemic exposure of this compound, dedicated pharmacokinetic studies in relevant animal models would be required. Such studies would quantify key parameters following oral and intravenous administration.

Table of Key Pharmacokinetic Parameters for Bioavailability Assessment

The following table outlines the essential parameters that would be determined in a formal investigation of the bioavailability and systemic exposure of this compound. The values for the parent compound, benzoic acid, are provided for illustrative context.

| Parameter | Description | Illustrative Value (Benzoic Acid) | This compound |

| Cmax | Maximum (peak) plasma concentration | Varies with dose | Data not available |

| Tmax | Time to reach Cmax | 1-2 hours | Data not available |

| AUC | Area under the plasma concentration-time curve | Varies with dose | Data not available |

| t1/2 | Elimination half-life | ~5.9 hours (in catfish) | Data not available |

| F (%) | Absolute bioavailability | ~95% (in catfish) | Data not available |

| CL | Total body clearance | ~61 ml/hr/kg (in catfish) | Data not available |

Further research is necessary to populate the specific pharmacokinetic profile of this compound and to understand how its unique substitution pattern influences its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for assessing its potential as a therapeutic agent.

Molecular Docking Simulations for Target Identification and Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations are crucial for identifying potential protein targets and estimating the binding affinity of a ligand.

While specific docking studies for this compound are not extensively documented in publicly available literature, research on its structural isomer, 2-(4-methoxybenzoyl)benzoic acid, provides valuable insights. Docking studies on this isomer have explored its interaction with the umami taste receptor (T1R1/T1R3), suggesting that the benzoylbenzoic acid scaffold can interact with biological macromolecules.

In a broader context, various benzoic acid derivatives have been investigated as inhibitors of enzymes such as carbonic anhydrase. researchgate.netnih.govnih.gov These studies often reveal that the benzoic acid moiety can form key interactions within the active site of these proteins.

The analysis of ligand-protein interactions reveals the specific forces that stabilize the complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For methoxybenzoyl benzoic acid derivatives, the carboxyl group is a primary site for forming hydrogen bonds with amino acid residues in a protein's active site. The methoxy group and the phenyl rings contribute to hydrophobic and van der Waals interactions. nih.gov

In studies of related benzoic acid derivatives targeting carbonic anhydrase II, interactions with key residues in the active site, such as those involving the catalytic zinc ion, are critical for inhibitory activity. nih.gov The orientation of the molecule within the binding pocket is dictated by a combination of these forces, which collectively determine the binding affinity.

Molecular docking simulations predict the most energetically favorable binding poses of a ligand within a protein's active site. For the related compound 2-(4-methoxybenzoyl)benzoic acid, docking simulations with the umami taste receptor have identified potential binding modes and the amino acid residues that are key for the interaction.

Based on studies of analogous compounds, it can be predicted that the benzoic acid portion of this compound would likely interact with polar residues through its carboxyl group, while the methoxybenzoyl moiety would orient towards hydrophobic pockets within a receptor's binding site. The precise interactions, however, would depend on the specific topology and chemical nature of the target protein's active site.

| Compound | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

| 2-(4-methoxybenzoyl)benzoic acid | Umami Taste Receptor (T1R1/T1R3) | - | Specific residues not detailed in the available abstract |

This table is illustrative and based on data for a structural isomer. The binding affinity for this compound would vary depending on the specific protein target.

Quantum Chemical Calculations and Reactivity Analysis

Quantum chemical calculations provide a deeper understanding of the electronic structure and reactivity of a molecule. These methods are essential for characterizing properties that are not directly accessible through classical molecular mechanics.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. DFT studies on benzoic acid and its derivatives have been performed to calculate optimized geometries, vibrational frequencies, and electronic properties. researchgate.net

For molecules like this compound, DFT calculations can elucidate the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals. The MEP map can identify the regions of the molecule that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack).

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| DFT/B3LYP | 6-311++G(d,p) | -6.5 | -2.1 | 4.4 |

This table presents representative values for a substituted benzoic acid derivative and is for illustrative purposes. The actual values for this compound would require specific calculations.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. These simulations can provide insights into the conformational flexibility, stability, and interactions of a molecule with its environment, such as a solvent or a biological membrane.

MD simulations of benzophenone and its derivatives have been used to study their photochemistry and relaxation dynamics. nih.govnih.gov For this compound, MD simulations could be employed to explore its conformational landscape. The molecule possesses rotational freedom around the bond connecting the two phenyl rings and the bond connecting the carboxyl group to the phenyl ring.

These simulations could reveal the most stable conformations of the molecule in different environments and the energy barriers between them. Understanding the conformational preferences of this compound is crucial, as the three-dimensional shape of a molecule is a key determinant of its biological activity. The stability of different conformers can be assessed by analyzing the potential energy of the system throughout the simulation trajectory.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By quantifying molecular features, known as descriptors, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding drug discovery and development efforts. nih.gov This approach is founded on the principle that the biological effect of a compound is intrinsically linked to its molecular properties. atlantis-press.com

For a compound like this compound, QSAR studies can provide valuable insights into how its structural attributes influence its potential biological activities. Although specific QSAR models exclusively for this compound are not extensively documented in publicly available research, the principles can be applied by examining studies on structurally related compounds, such as benzophenone and benzoic acid derivatives. nih.govnih.gov

The development of a predictive QSAR model is a systematic process that involves several key stages. biointerfaceresearch.com Initially, a dataset of compounds with known biological activities is compiled. This dataset is then divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. biointerfaceresearch.comresearchgate.net

For a hypothetical QSAR study on a series of analogs of this compound, the biological activity, for instance, against a specific enzyme or cell line, would be the dependent variable. The independent variables would be the calculated molecular descriptors. nih.gov

Model Building:

Multiple Linear Regression (MLR) is a common statistical method used to develop QSAR models, creating a linear equation that relates the biological activity to the most relevant descriptors. nih.govnih.gov More advanced, non-linear methods like Artificial Neural Networks (ANN) can also be employed to capture more complex relationships. nih.gov

A hypothetical MLR model for a series of benzophenone derivatives, which are structurally related to this compound, might take the following form to predict antimalarial activity, as an example inspired by existing research: nih.gov

Log(Activity) = β₀ + β₁(logP) + β₂(LUMO) + β₃(MR)

Where:

Log(Activity) is the biological response.

logP represents the lipophilicity.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital, an electronic descriptor.

MR stands for Molar Refractivity, a steric descriptor.

β₀, β₁, β₂, β₃ are the regression coefficients determined from the training set.

Model Validation:

The robustness and predictive capability of a developed QSAR model are assessed through rigorous validation techniques. nih.gov Internal validation is often performed using the leave-one-out (LOO) cross-validation method on the training set. researchgate.netnih.gov External validation, which is crucial for confirming a model's predictive power, involves using the model to predict the biological activities of the compounds in the test set, which were not used in the model's development. nih.govmdpi.com The correlation between the predicted and observed activities for the test set is a key indicator of the model's utility. researchgate.net

The table below illustrates a hypothetical dataset and the kind of data that would be used to develop and validate a QSAR model for a series of compounds related to this compound.

| Compound | Biological Activity (IC₅₀, µM) | Log(1/IC₅₀) | Predicted Log(1/IC₅₀) |

| Analog 1 | 10.5 | 4.98 | 5.02 |

| Analog 2 | 8.2 | 5.09 | 5.15 |

| Analog 3 | 15.1 | 4.82 | 4.79 |

| Analog 4 | 5.6 | 5.25 | 5.30 |

| Analog 5 | 20.0 | 4.70 | 4.65 |

| Analog 6 | 2.1 | 5.68 | 5.71 |

The selection of appropriate molecular descriptors is a critical step in QSAR modeling, as they are the numerical representation of the chemical information of the molecules. dergipark.org.tr These descriptors can be broadly categorized into several classes, and their relevance depends on the specific biological activity being studied. For compounds like this compound, which belongs to the benzophenone and benzoic acid families, several types of descriptors are likely to be important. nih.govnih.gov

Key Descriptor Classes:

Lipophilic Descriptors: These describe the hydrophobicity of a molecule, which influences its ability to cross cell membranes. The most common descriptor is the partition coefficient, logP or CLogP. drugdesign.org

Electronic Descriptors: These quantify the electronic properties of a molecule, such as its ability to participate in electrostatic interactions. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. atlantis-press.comchitkara.edu.in For instance, in studies of benzoic acids, LUMO has been shown to improve the prediction of toxicity. nih.gov

Steric or Topological Descriptors: These relate to the size and shape of the molecule. Examples include Molecular Weight (MW), Molar Refractivity (MR), and various topological indices that describe molecular branching and connectivity. atlantis-press.comdergipark.org.tr

3D Descriptors: These are derived from the three-dimensional conformation of the molecule and are used in advanced QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). mdpi.com These methods evaluate the steric and electrostatic fields around the molecules. rsc.org

The table below provides examples of key molecular descriptors that would be relevant in a QSAR study of this compound and its analogs, based on research on similar compound classes. nih.govresearchgate.net

| Descriptor Type | Descriptor | Description | Potential Influence on Activity |

| Lipophilic | logP | Octanol-water partition coefficient | Affects membrane permeability and solubility. |

| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons in reactions. |

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |

| Electronic | Dipole Moment | Measure of the overall polarity of the molecule | Influences non-covalent interactions with biological targets. |

| Steric | Molar Refractivity (MR) | A measure of the volume occupied by a molecule | Important for fitting into a receptor's binding site. |

| Steric | Molecular Weight (MW) | The mass of the molecule | A basic descriptor of molecular size. |

| Topological | Kier & Hall Indices | Describe molecular shape and connectivity | Can correlate with various biological activities. |

Conclusion

Applications in Materials Science and Industrial Research

Ligand Precursors in Coordination Chemistry and Metallodrug Design

The presence of the carboxylic acid group and the ketone's oxygen atom allows 4-(3-methoxybenzoyl)benzoic acid to act as a versatile ligand in coordination chemistry. It can bind to metal centers, forming stable complexes with diverse structures and properties. This characteristic is particularly significant in the field of metallodrug design, where the coordination of an organic ligand to a metal ion can lead to new therapeutic agents.

Metal complexes of ligands structurally similar to this compound are typically synthesized by reacting the ligand with a metal salt in a suitable solvent. For instance, complexes of N'-[(4-methoxy)thiobenzoyl]benzoic acid hydrazide with Cu(II), Fe(III), and Mn(II) have been synthesized and characterized. researchgate.net The formation of these complexes often involves the deprotonation of the carboxylic acid group, leading to a coordinate bond between the carboxylate oxygen and the metal ion.

Table 1: Common Techniques for Characterization of Metal Complexes

| Technique | Purpose |

| Elemental Analysis | Determines the percentage composition of elements (C, H, N) to confirm the empirical formula. |

| Infrared (IR) Spectroscopy | Identifies the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (e.g., C=O, O-H) upon complexation. |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex and helps in understanding its geometry. |

| Nuclear Magnetic Resonance (NMR) | Elucidates the structure of diamagnetic complexes in solution. |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the complexes and the presence of solvent molecules. hanyang.ac.kr |

| X-ray Crystallography | Provides definitive information on the solid-state structure, including bond lengths, bond angles, and the coordination geometry of the metal ion. |

Based on characterization data from analogous compounds, metal complexes can adopt various geometries, such as octahedral for Co(II) and Ni(II) complexes or tetrahedral for Zn(II) complexes. nih.gov For example, studies on rare earth complexes with m-methoxybenzoate have revealed dimeric structures where each metal ion is coordinated to multiple ligand molecules in different binding modes, including bidentate chelating and bridging. hanyang.ac.kr

A significant driver for synthesizing metal complexes is the observation that chelation can dramatically enhance the biological activity of an organic ligand. nih.gov The coordination of a bioactive molecule to a metal center can alter its properties, such as lipid solubility, and facilitate its transport across cell membranes.

Research on transition metal complexes of N'-[(4-methoxy)thiobenzoyl]benzoic acid hydrazide, a related compound, demonstrates this principle effectively. researchgate.net The free ligand (H₂mtbh) showed modest growth inhibition against HT29 cancer cells. However, its manganese (Mn(II)) and iron (Fe(III)) complexes exhibited significantly enhanced antiproliferative activity. researchgate.net This enhancement is attributed to the chelation effect, where the properties of the ligand are modified upon coordination to the metal ion. researchgate.netnih.gov

Table 2: Example of Enhanced Bioactivity in Related Metal Complexes

| Compound | IC₅₀ against HT29 Cells (µM) |

| Ligand (H₂mtbh) | 90.9 ± 7.8 |

| [Mn(Hmtbh)₂] | 8.15 ± 0.87 |

| [Fe(Hmtbh)(mtbh)] | 68.1 ± 4.8 |

| Data sourced from a study on N'-[(4-methoxy)thiobenzoyl]benzoic acid hydrazide, presented for illustrative purposes. researchgate.net |

This increased potency of the metal complexes highlights the potential of using ligands like this compound in the design of novel metallodrugs with improved therapeutic efficacy. researchgate.net

Role in the Production of Specialty Chemicals (e.g., Dyes, Pigments)

Benzoic acid and its derivatives are fundamental building blocks in the chemical industry, serving as intermediates in the synthesis of a wide array of specialty chemicals, including dyes and pigments. epa.gov The structure of this compound makes it a candidate for creating complex colorants.

A key synthetic pathway for which benzoyl benzoic acids are used is the production of anthraquinones. Through an intramolecular cyclization reaction, typically facilitated by a strong acid like concentrated sulfuric acid, the benzoyl benzoic acid molecule can be transformed into an anthraquinone (B42736) derivative. nih.gov Anthraquinones form the structural core of a vast class of synthetic dyes and pigments known for their stability and vibrant colors. The methoxy (B1213986) substituent on the benzoyl ring of this compound would be carried over into the final anthraquinone structure, influencing its color and properties.

Furthermore, the broader class of azo dyes, which constitute the largest group of commercial colorants, are often synthesized from aromatic amines and other cyclic intermediates derived from benzoic acid. jocpr.comrasayanjournal.co.in The synthesis involves a two-step process of diazotization followed by coupling with an electron-rich aromatic compound. unb.ca Derivatives of this compound could potentially be modified to participate in such coupling reactions, leading to novel azo dyes for textiles, printing inks, and other applications.

Development of New Materials with Enhanced Properties

The rigid, aromatic structure of this compound makes it an attractive component for the construction of new materials, including metal-organic frameworks (MOFs) and components for electronic devices. Its incorporation can impart desirable characteristics such as thermal stability and specific optical properties.

In addition to thermal stability, these complexes often exhibit interesting photoluminescent properties. Lanthanide complexes, in particular, are known for their sharp and characteristic emission bands when sensitized by an organic ligand—a phenomenon known as the "antenna effect." mdpi.com Complexes of europium (Eu³⁺) and terbium (Tb³⁺) with m-methoxybenzoate, for example, show bright red and green luminescence, respectively, under UV light. hanyang.ac.kr Similarly, MOFs synthesized using 2,4-bis-(triazol-1-yl)benzoic acid as a primary ligand exhibit strong solid-state fluorescence. rsc.org The π-conjugated system present in this compound is well-suited to absorb energy and efficiently transfer it to a coordinated metal center, suggesting its potential use in creating new fluorescent materials for sensors, probes, or lighting applications.

The development of efficient and stable materials is a key objective in the field of organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs). While this compound itself may not be the primary emitting species, benzoic acid and its derivatives play a crucial role in enhancing OLED performance.

Recent studies have demonstrated that treating the conductive polymer layer PEDOT:PSS, which is widely used as a transparent electrode in flexible OLEDs, with benzoic acid significantly improves device efficiency. researchgate.netnih.gov The treatment enhances the conductivity of the PEDOT:PSS film by more than a thousand-fold (from ~1 S/cm to over 1500 S/cm). hanyang.ac.krnih.gov This increase in conductivity facilitates charge injection into the device, leading to a lower operating voltage and higher brightness. nih.gov OLEDs fabricated with benzoic acid-treated electrodes have shown a maximum luminance of 24,400 cd/m² and a current efficiency of 25.3 cd/A, which are substantial improvements over devices with untreated or alternatively treated electrodes. researchgate.netnih.gov The use of benzoic acid derivatives like this compound could offer a way to fine-tune these treatments, potentially leading to even greater enhancements in the performance and stability of flexible OLEDs.

Photostabilizer Applications

The chemical compound this compound belongs to the benzophenone (B1666685) family, a class of compounds widely recognized for their ability to absorb ultraviolet (UV) radiation. This characteristic makes them valuable as photostabilizers in various materials, particularly polymers. While specific research focusing solely on the photostabilizing applications of this compound is not extensively available in public literature, the applications of structurally similar compounds, such as other benzophenone derivatives and benzoic acid derivatives, provide significant insight into its potential uses.

The primary mechanism by which benzophenones protect materials from photodegradation is by absorbing harmful UV radiation and dissipating it as thermal energy, thus preventing the initiation of degradation reactions within the polymer matrix. specialchem.comtiangang.com This process helps to maintain the physical and chemical integrity of the material, extending its service life. specialchem.com

Research into related compounds, such as tin complexes of 4-methoxybenzoic acid, has demonstrated their effectiveness as photostabilizers for poly(vinyl chloride) (PVC). nih.gov These complexes function not only as UV absorbers but also as hydrogen chloride (HCl) scavengers and hydroperoxide decomposers, further inhibiting the degradation pathways of PVC. nih.gov The aromatic nature of these compounds plays a crucial role in their ability to absorb light directly and stabilize the polymer through resonance. nih.gov

The general class of benzoic acid compounds are recognized as UV light absorbers that can be incorporated into polymers to reduce the damaging effects of UV radiation. specialchem.com The effectiveness of a photostabilizer is often evaluated by monitoring changes in the material's properties, such as weight loss, the formation of carbonyl and hydroxyl groups (indicative of oxidation), and changes in molecular weight over time upon exposure to UV radiation.

Detailed studies on organotin (IV) complexes derived from 4-methoxybenzoic acid have shown their potential in reducing the photodegradation of PVC films. When incorporated into PVC films at a concentration of 0.5% by weight, these stabilizers have been shown to significantly decrease the rate of photodegradation upon irradiation. The performance of these stabilizers is often assessed by monitoring the formation of functional groups that indicate degradation, such as polyenes (C=C), carbonyls (C=O), and hydroxyls (-OH), using FT-IR spectroscopy.

The data presented in the table below illustrates the effectiveness of various triphenyltin(IV) 4-methoxybenzoate (B1229959) complexes in stabilizing PVC films after 300 hours of UV irradiation. The indices for the carbonyl, polyene, and hydroxyl groups are measures of the extent of degradation. A lower index value indicates better photostabilization.

Table 1: Photostabilization Efficiency of Triphenyltin(IV) 4-Methoxybenzoate Complexes in PVC Films After 300h of Irradiation

| Additive (0.5% w/w) | Carbonyl Index (IC=O) | Polyene Index (IC=C) | Hydroxyl Index (IOH) |

| PVC (Blank) | 0.42 | 0.48 | 0.39 |

| Complex 1 | 0.23 | 0.26 | 0.21 |

| Complex 2 | 0.28 | 0.31 | 0.25 |

| Complex 3 | 0.32 | 0.35 | 0.29 |

| Complex 4 | 0.36 | 0.39 | 0.33 |

The data clearly indicates that the incorporation of these complexes significantly reduces the formation of degradation products compared to the blank PVC film, demonstrating their utility as effective photostabilizers. While this data is for derivatives of 4-methoxybenzoic acid, it provides a strong indication of the potential photostabilizing capabilities of compounds within this chemical class, including this compound.

Analytical Methodologies and Characterization Techniques

Chromatographic Separation and Purity Assessment

Chromatography is essential for separating the compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of 4-(3-methoxybenzoyl)benzoic acid. A reverse-phase HPLC (RP-HPLC) method is typically employed for this type of moderately polar aromatic compound.

In a typical setup, the compound is passed through a column packed with a nonpolar stationary phase (like C18 silica). A polar mobile phase, such as a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the compound. An acid, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to ensure the carboxylic acid group remains protonated, leading to sharp, symmetrical peaks. chiralen.com Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. The retention time is a characteristic feature of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative purity analysis.

| Typical RP-HPLC Parameters for Analysis of Benzoic Acid Derivatives | | :--- | :--- | | Parameter | Typical Condition | | Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | | Mobile Phase | Acetonitrile and water (with 0.1% TFA) | | Elution | Gradient or Isocratic | | Flow Rate | 1.0 mL/min | | Detector | UV at ~230-260 nm |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, the direct analysis of carboxylic acids like this compound by GC presents challenges due to their high polarity and low volatility, which can lead to poor peak shape and strong adsorption on the chromatographic column researchgate.net. To overcome these issues, derivatization is a commonly employed strategy. The carboxylic acid group is typically converted into a less polar, more volatile ester or silyl ester derivative lmaleidykla.ltusherbrooke.cachromforum.org.

Common derivatization agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the acidic proton into a trimethylsilyl (TMS) group usherbrooke.cachromforum.org. For instance, the analysis of various short-chain carboxylic acids has been successfully performed after derivatization with BSTFA lmaleidykla.ltusherbrooke.ca. Another approach is esterification, for example, through reaction with methanol in the presence of an acid catalyst or with reagents like tetramethylammonium hydroxide, which forms the methyl ester in the hot GC injector researchgate.net.

Once derivatized, the compound can be analyzed, often using a GC system coupled with a mass spectrometer (GC-MS), which provides both retention time data for quantification and mass spectra for structural confirmation nih.govresearchgate.net. The choice of column is also critical; non-polar or medium-polarity capillary columns are generally used for the analysis of these derivatives researchgate.netchromforum.org. While specific GC methods for this compound are not detailed in the literature, methods developed for other benzophenones and benzoic acids, often in food or environmental samples, provide a solid foundation for its analysis nih.gov.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective technique widely used for identifying substances, checking the purity of a compound, and monitoring the progress of a chemical reaction tandfonline.comresearchgate.netresearchgate.net. For substituted benzoic acids, TLC is an effective analytical tool merckmillipore.commerckmillipore.comresearchgate.net. The separation on a TLC plate is based on the differential partitioning of the analyte between the stationary phase and the mobile phase.

For a compound like this compound, a polar stationary phase such as silica gel is typically used researchgate.netbrainly.com. The polarity of the molecule is influenced by its functional groups: the highly polar carboxylic acid group, the moderately polar ketone, and the ether group. The mobile phase, or eluent, is usually a mixture of solvents with a polarity adjusted to achieve optimal separation. A common mobile phase for separating benzoic acid derivatives on silica gel might consist of a non-polar solvent like hexane or toluene mixed with a more polar solvent like ethyl acetate or acetic acid to control the elution of the polar analytes researchgate.netbrainly.com.

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. Due to its high polarity, primarily from the carboxylic acid group, this compound would be expected to have a relatively low Rf value on a silica gel plate compared to less polar compounds brainly.com. The Rf value can be modulated by changing the composition of the mobile phase; adding a more polar solvent like acetic acid would increase the Rf value by competing with the analyte for binding sites on the stationary phase researchgate.net. Visualization of the spots on the TLC plate is typically achieved under UV light, as the aromatic rings will fluoresce.

Table 1: Typical TLC Systems for Separation of Substituted Benzoic Acids

| Stationary Phase | Mobile Phase (Eluent) | Compounds Separated | Reference |

| Polyamide | Benzene (B151609):Acetic Acid (96:4) | o- and p-hydroxybenzoic acid | researchgate.net |

| Silica Gel | Benzene:Dioxane:Acetic Acid (90:25:4) | o-, m-, and p-chlorobenzoic acid | researchgate.net |

| RP-8 (Reversed-Phase) | Acetone/Water (40/60) with ion-pairing reagent | Benzoic acid, 2-Chlorobenzoic acid, 2-Nitrobenzoic acid | merckmillipore.com |

| Polyamide | Aqueous α-cyclodextrin solution (0.10 M) | Isomeric bromobenzoic and nitrobenzoic acids | tandfonline.comresearchgate.netresearchgate.net |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While the specific crystal structure of this compound has not been reported, extensive studies on benzoic acid and its derivatives provide a clear indication of its likely solid-state conformation and intermolecular interactions researchgate.netresearchgate.net.

A near-universal feature in the crystal structures of carboxylic acids is the formation of centrosymmetric dimers through strong, pairwise hydrogen bonds between the carboxyl groups of two molecules nih.gov. It is highly probable that this compound would also adopt this dimeric arrangement.

Table 2: Illustrative Crystallographic Data for Related Benzoic Acid Derivatives

| Compound | Crystal System | Space Group | Key Feature | Reference |

| Benzoic Acid | Monoclinic | P21/c | Forms centrosymmetric dimers via O-H···O hydrogen bonds. | |

| 4-Methoxybenzoic Acid | Triclinic | P1 | Asymmetric unit contains two independent molecules that form hydrogen-bonded units. nih.gov | nih.gov |

| 4-(Benzyloxy)benzoic Acid | Monoclinic | P21/c | Molecules form centrosymmetric acid-acid dimers. Dihedral angle between rings is 39.76°. nih.gov | nih.gov |

| 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid | Monoclinic | C2/c | Non-planar molecule; extensive O-H···O hydrogen bonding network. researchgate.net | researchgate.net |

Electrochemical Studies

Electrochemical studies, particularly cyclic voltammetry, are used to investigate the redox behavior of molecules. For this compound, the primary site of electrochemical activity is the benzophenone (B1666685) moiety. The electrochemical reduction of benzophenone and its substituted derivatives has been well-documented researchgate.netsemanticscholar.orgresearchgate.net.

Typically, the reduction occurs in two successive one-electron steps in aprotic solvents semanticscholar.orgresearchgate.net. The first step is a reversible reduction that forms a stable radical anion. The second step is generally an irreversible reduction that generates an unstable dianion researchgate.netresearchgate.net.

Future Directions and Emerging Research Avenues

Investigation of Novel Biological Activities

While its primary role has been as a synthetic intermediate, the inherent structure of 4-(3-methoxybenzoyl)benzoic acid and its derivatives suggests a latent potential for a range of biological activities. Future research is anticipated to focus on systematic screening and targeted design to uncover new therapeutic applications.

Derivatives of structurally similar benzoic acid compounds have shown promise in several areas, providing a roadmap for future investigations. For instance, the modification of the core structure has led to the discovery of compounds with significant antiproliferative activity. A series of 4-substituted methoxybenzoyl-aryl-thiazoles demonstrated potent anticancer effects against melanoma and prostate cancer cells, acting through the inhibition of tubulin polymerization. nih.gov This suggests that derivatization of the this compound backbone could yield novel and potent antineoplastic agents. nih.gov

Furthermore, research into other benzoic acid derivatives has revealed potential antimicrobial properties. nih.gov By introducing different functional groups or creating amide linkages with fatty acids, new compounds with activity against various bacterial and fungal strains have been synthesized. nih.gov Similarly, derivatives of related compounds have been investigated for their ability to inhibit enzymes like carbonic anhydrase, indicating that this compound could serve as a foundational structure for developing new enzyme inhibitors. nih.gov The exploration of its potential as an anticholinesterase agent is another viable research path.

Table 1: Potential Biological Activities Based on Derivative Studies

| Potential Biological Activity | Rationale from Derivative/Analogue Studies | Potential Mechanism | Reference |

|---|---|---|---|

| Anticancer | 4-substituted methoxybenzoyl-aryl-thiazoles show potent antiproliferative activity against cancer cell lines. | Inhibition of tubulin polymerization. | nih.gov |